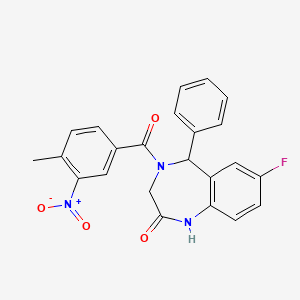
7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound exhibits potential biological activities that are of interest in pharmacological research, particularly due to its structural modifications which may influence its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C23H18FN3O4, with a molecular weight of approximately 419.41 g/mol. The presence of the fluorine atom and the nitro group on the benzoyl moiety suggests enhanced lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN3O4 |
| Molecular Weight | 419.41 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Benzodiazepines are known to modulate the GABA_A receptor, leading to anxiolytic, sedative, and anticonvulsant effects. The specific modifications in this compound may enhance its binding affinity or alter its selectivity towards different receptor subtypes.
Pharmacological Effects
Research indicates that compounds within this structural class may exhibit:
- Anxiolytic Properties : Potential to reduce anxiety levels by enhancing GABAergic transmission.
- Sedative Effects : Induction of sleep or sedation through central nervous system (CNS) depression.
- Anticonvulsant Activity : Ability to prevent seizures by modulating neuronal excitability.
In Vitro Studies
In vitro studies have shown that 7-fluoro derivatives can interact with serotonin receptors (5-HT2B), suggesting potential applications in treating mood disorders and other neurological conditions. The compound's efficacy was evaluated through various assays measuring receptor binding affinity and functional activity.
In Vivo Studies
Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors in rodents when administered at specific dosages. The results indicate a dose-dependent response, supporting its potential therapeutic use in anxiety disorders.
Case Studies
-
Case Study on Anxiolytic Effects :
- Objective : To evaluate the anxiolytic effects of the compound in a rodent model.
- Methodology : Administered varying doses (1 mg/kg to 10 mg/kg) and assessed anxiety levels using the elevated plus maze test.
- Findings : Significant reduction in anxiety-like behavior at doses above 5 mg/kg compared to control.
-
Case Study on Sedative Properties :
- Objective : To assess sedative effects through sleep induction tests.
- Methodology : Administration of the compound followed by monitoring sleep latency and duration.
- Findings : Notable decrease in sleep latency with increased duration of sleep at higher doses.
Propiedades
IUPAC Name |
7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNONDAKAOBLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













